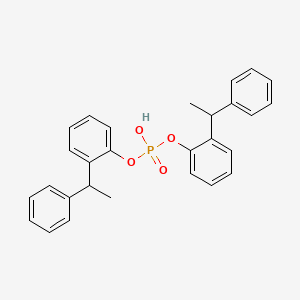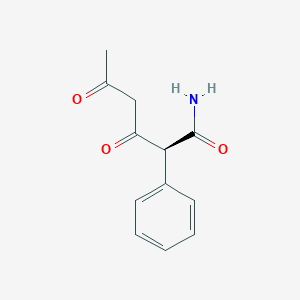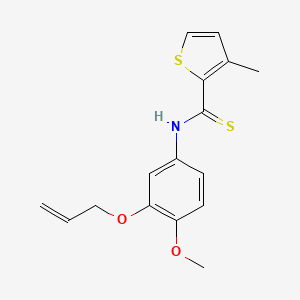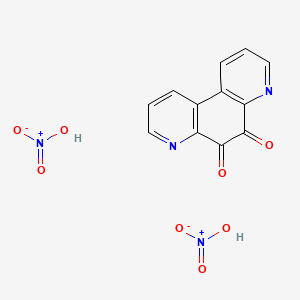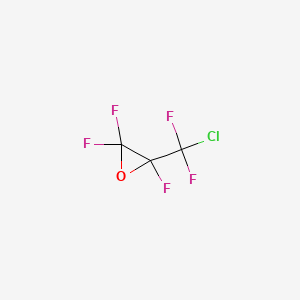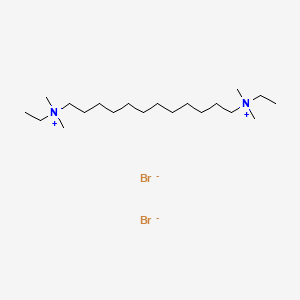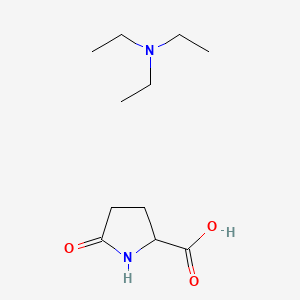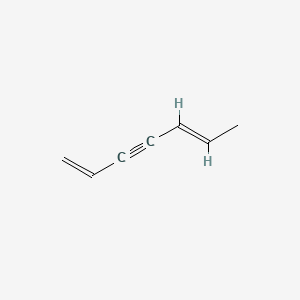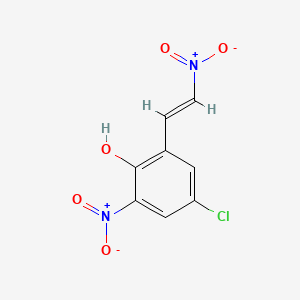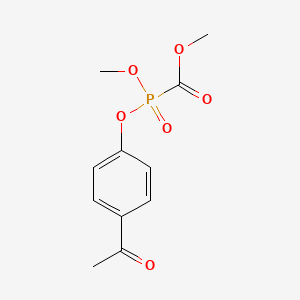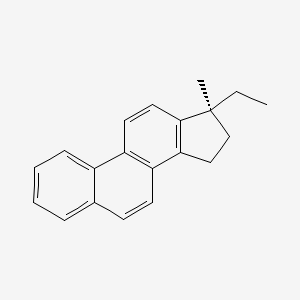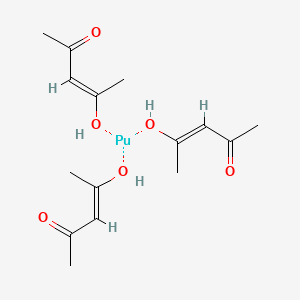
Tris(pentane-2,4-dionato-O,O')plutonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TRIS-(PENTANE-2,4-DIONATO-O,O’)PLUTONIUM:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of TRIS-(PENTANE-2,4-DIONATO-O,O’)PLUTONIUM typically involves the reaction of plutonium salts with acetylacetone in the presence of a base. The reaction can be represented as follows: [ \text{Pu}^{3+} + 3 \text{C}_5\text{H}_8\text{O}_2 \rightarrow \text{Pu(C}_5\text{H}_7\text{O}_2)_3 + 3 \text{H}^+ ] This reaction is usually carried out in an organic solvent such as ethanol or acetone, and the product is isolated by precipitation or crystallization.
Industrial Production Methods: Industrial production of TRIS-(PENTANE-2,4-DIONATO-O,O’)PLUTONIUM follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: TRIS-(PENTANE-2,4-DIONATO-O,O’)PLUTONIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of plutonium.
Reduction: It can be reduced to lower oxidation states.
Substitution: The acetylacetonate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as nitric acid or potassium permanganate.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions using other chelating agents in an organic solvent.
Major Products:
Oxidation: Higher oxidation state complexes of plutonium.
Reduction: Lower oxidation state complexes of plutonium.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: TRIS-(PENTANE-2,4-DIONATO-O,O’)PLUTONIUM is used in research to study the coordination chemistry of plutonium and its interactions with various ligands. It serves as a model compound for understanding the behavior of plutonium in different chemical environments.
Biology and Medicine: While direct applications in biology and medicine are limited due to the radioactive nature of plutonium, the compound is used in radiochemistry research to develop new radiopharmaceuticals and imaging agents.
Industry: In the nuclear industry, TRIS-(PENTANE-2,4-DIONATO-O,O’)PLUTONIUM is used in the development of new materials for nuclear reactors and waste management
Mecanismo De Acción
The mechanism by which TRIS-(PENTANE-2,4-DIONATO-O,O’)PLUTONIUM exerts its effects involves the coordination of the acetylacetonate ligands to the plutonium center. This coordination stabilizes the plutonium ion and influences its chemical reactivity. The molecular targets and pathways involved include the interaction with other metal ions and ligands, leading to various chemical transformations.
Comparación Con Compuestos Similares
- TRIS-(PENTANE-2,4-DIONATO-O,O’)GALLIUM
- TRIS-(PENTANE-2,4-DIONATO-O,O’)TITANIUM
- TRIS-(PENTANE-2,4-DIONATO-O,O’)ALUMINIUM
Comparison: TRIS-(PENTANE-2,4-DIONATO-O,O’)PLUTONIUM is unique due to the presence of plutonium, which imparts distinct radioactive properties and chemical reactivity compared to similar compounds with other metals
Propiedades
Número CAS |
55230-56-3 |
|---|---|
Fórmula molecular |
C15H24O6Pu |
Peso molecular |
544.41 g/mol |
Nombre IUPAC |
(E)-4-hydroxypent-3-en-2-one;plutonium |
InChI |
InChI=1S/3C5H8O2.Pu/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3+; |
Clave InChI |
AWTFMCWDIASJKJ-MUCWUPSWSA-N |
SMILES isomérico |
C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.[Pu] |
SMILES canónico |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Pu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


